2,2,4-Trimethyl-1,2-dihydroquinoline

Natural rubber compounding Mechanical properties Amine antioxidant comparison

TMQ antioxidant efficacy depends critically on oligomer distribution-not all CAS 26780-96-1 products are equivalent. Low-dimer grades risk under-performance in sustained thermal aging applications. • GB/T 8826-2019 high-content grade: dimer+trimer+tetramer ≥70%, ensuring effective radical-trapping by secondary amine groups. • Oligomeric structure permits loading up to 5 phr without surface blooming, unlike smaller-molecule alternatives. • Retains 71.97% tensile strength after 7-day thermo-oxidative aging in SBR; compatible with NR, SBR, NBR, EPDM (contraindicated for CR). • S-TMQ variants preserve insoluble sulfur reducibility, improving rubber-to-steel-wire adhesion in tire applications.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 26780-96-1
Cat. No. B167200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinoline
CAS26780-96-1
Synonyms2,2,4-trimethyl-1,2-dihydroquinoline
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=CC=CC=C12)(C)C
InChIInChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3
InChIKeyZNRLMGFXSPUZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





TMQ Antioxidant Profile


2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ, CAS 26780-96-1), historically known as Acetone-anil, is an aminic antioxidant belonging to the dihydroquinoline class. Commercial TMQ is not a single monomer but a complex oligomeric mixture—predominantly dimers, trimers, and tetramers—produced via acid-catalyzed polycondensation of aniline and acetone [1]. Its primary industrial role is as a thermo-oxidative stabilizer for natural rubber (NR) and most synthetic diene rubbers, where it functions by sacrificial radical scavenging to interrupt autoxidative chain reactions [2]. The material is typically supplied as amber to brownish pastilles, flakes, or powder, with a softening point range of 80–100 °C and a relative density of approximately 1.05 [3].

Thermo-oxidative stabilizer for natural rubber and synthetic diene rubbers
Suitability context: NR, IR, BR, SBR, NBR, EPDM
Oligomeric mixture of dimers, trimers, and tetramers
Active radical-trapping species are secondary amine groups in oligomers
Sacrificial radical-scavenging mechanism interrupts autoxidation
Mechanism context: reported chain-breaking antioxidant activity

Why Generic TMQ Substitutes Fail


Although multiple suppliers offer products listed under CAS 26780-96-1 as 'TMQ' or 'Antioxidant RD,' these are not interchangeable. The antioxidant efficacy of TMQ is overwhelmingly determined by its oligomer distribution—specifically the total content of dimer, trimer, and tetramer species—because only secondary amine functional groups present in these oligomers serve as effective radical-trapping sites [1]. The primary amine groups in residual monomer or isopropyl-bis-aniline impurities contribute negligibly to antioxidant function [2]. The Chinese national standard GB/T 8826-2019 now formally distinguishes between 'ordinary-type' TMQ (dimer+trimer+tetramer ≥40%) and 'high-content-type' TMQ (≥70%), a revision that increased the minimum effective-body threshold from 40% to 70% specifically to address inadequate anti-aging performance observed with low-dimer products [3]. Furthermore, TMQ is explicitly contraindicated for chloroprene rubber (CR) systems, where 6PPD or MBI are required instead [4]. Consequently, procurement without verifying the oligomer content specification and polymer compatibility directly risks under-specified material and field failure.

Specification
High-Content vs. Ordinary Grade
GB/T 8826-2019 distinguishes high-content TMQ (≥70% dimer+trimer+tetramer) from ordinary grade (≥40%). Procuring lower-grade generic material may result in inadequate long-term heat aging protection.
Compatibility
Chloroprene Rubber (CR) Exclusion
TMQ is explicitly contraindicated for polychloroprene (CR) systems. Specifying TMQ for CR applications will result in formulation failure. Validated alternatives for CR include 6PPD and MBI.
Performance
Standalone vs. Synergistic Protection
TMQ alone provides limited ozone and flex-cracking protection. In tire formulations, it is typically paired with 6PPD. Substitution with TMQ alone may shift the antioxidant protection profile away from balanced performance.

TMQ Comparative Evidence


Mechanical Properties vs. IPPD in NR

In a direct head-to-head study comparing TMQ and IPPD (N-isopropyl-N′-phenyl-p-phenylenediamine) at identical concentrations (2, 3, and 4 grams loading) and mixing times (20, 30, and 40 minutes) in natural rubber vulcanizates, TMQ delivered a higher Mooney viscosity (26.7 vs. 20.8), higher cure maturity value (0.499 Nm vs. 0.489 Nm), and marginally higher tensile strength (28.108 MPa vs. 27.986 MPa), while IPPD produced superior elongation at break (583.75% vs. 552.63%) [1]. The Mooney viscosity differential (28% higher for TMQ) indicates that TMQ more effectively suppresses rubber chain scission during high-temperature processing, yielding higher retained molecular weight. Thermal gravimetric analysis showed similar overall mass reduction profiles: 82.356% (TMQ) vs. 81.745% (IPPD), with TMQ exhibiting its three endothermic DTA peaks at 397.21 °C, 514.02 °C, and 610.27 °C vs. 405 °C, 550 °C, and 660 °C for IPPD [1].

Mechanical Properties vs. IPPD in NR
Head-to-head
Mooney viscosity: +28% (26.7 vs. 20.8); Tensile strength: equivalent (0.4% diff); Elongation at break: -5.3% (552.63% vs. 583.75%)
Reported higher processing-phase viscosity retention supports molecular-weight preservation during high-shear mixing.
IPPD may be considered if ultimate elongation is the dominant specification.
Natural rubber compounding Mechanical properties Amine antioxidant comparison

Oligomer Content Grades per GB/T 8826-2019

The revised Chinese national standard GB/T 8826-2019 introduced a bifurcated classification for TMQ based on the total content of dimer, trimer, and tetramer oligomers: 'ordinary-type' products must meet ≥40% total effective oligomers, while 'high-content-type' products must achieve ≥70% [1]. This revision explicitly raised the high-content threshold from the legacy 40% level to 70% because higher oligomer content 'significantly improves the anti-aging performance' [1]. Prior patent literature establishes that RD polymer (polymerized TMQ) containing a large amount of dimer 'has exhibited markedly superior performance' compared to dimer-poor variants [2]. Commercial high-performance variants such as S-TMQ (Sennics) specify dimer+trimer content ≥70% by HPLC, with total effective quinoline content (dimer+trimer+tetramer) exceeding 75% in S-TMQ Pro grades, and isopropyl bis aniline (non-effective impurity) content limited to ≤0.20% [3]. In contrast, generic TMQ products on the market may carry as little as 40% total effective oligomer content [1].

Oligomer Content Grades (GB/T 8826-2019)
Specification review
High-content type: dimer+trimer+tetramer ≥70%; Ordinary type: ≥40%. S-TMQ Pro: total effective quinoline >75%.
Oligomer distribution is the primary procurement differentiator; selecting a ≥70% grade directly addresses long-term heat-aging protection requirements.
Class-level inference based on national standard and commercial specifications.
Quality specification Oligomer distribution Procurement standard

Antioxidant Effectiveness Ranking vs. 6PPD in NR

A systematic study using moving die processability testing and FTIR spectroscopy to assess thermal and mechanical degradation of natural rubber established a clear antioxidative effectiveness ranking: 6PPD > 6PPD mixed with TMQ (50/50 wt.) > TMQ alone [1]. This indicates that 6PPD provides superior protection as a standalone antioxidant under elevated temperature and shear conditions. However, TMQ offers a complementary protection profile—it provides stronger resistance against heat and oxygen aging rather than the ozone- and flex-cracking protection for which 6PPD is primarily optimized [2]. A separate study on chloroprene rubber/butadiene rubber (CR/BR) blends cross-linked with CuO confirmed the same directional finding: 6PPD and MBI both provided better protection against elevated-temperature degradation than TMQ [3]. The established industry practice of co-formulating TMQ with 6PPD leverages TMQ's thermal antioxidant strength to complement 6PPD's antiozonant and flex-cracking protection [2].

Antioxidant Effectiveness Ranking in NR
Head-to-head
Ranked efficacy: 6PPD > 6PPD+TMQ (50/50 wt.) > TMQ alone (by moving die processability and FTIR).
TMQ alone provides the weakest standalone protection under severe thermal-mechanical conditions; its role is best established in synergistic blends with 6PPD.
TMQ contributes thermal antioxidant strength to complement 6PPD's antiozonant activity.
Oxidative degradation Antioxidant efficacy ranking Natural rubber aging

SBR Aging: TMQ Baseline Protection

In a controlled study evaluating TMQ and its chemically modified derivatives (Ester, Hydrazide, Oxadiazole, Triazole) in styrene-butadiene rubber (SBR) at a fixed loading of 1 phr, the unmodified commercial TMQ served as the baseline antioxidant. After 7 days of thermo-oxidative aging, TMQ retained 71.97% of its initial tensile strength, compared to only 50.27% retention for the unprotected blank SBR [1]. This represents a net improvement of 21.7 percentage points over the unprotected baseline. However, the hydrazide derivative achieved 86.66% retention—a 14.69 percentage point advantage over TMQ—demonstrating that TMQ's antioxidant performance, while substantial relative to unprotected rubber, can be exceeded by structurally optimized quinoline derivatives [1]. The unaged tensile strength of TMQ-loaded SBR was 18.3 MPa, compared to 14.92 MPa (blank) and 21.59 MPa (hydrazide) [1].

SBR Aging Baseline Protection
Head-to-head
Tensile strength retention after 7-day thermo-oxidative aging: TMQ 71.97% vs. Blank 50.27% (net +21.7 pp). Unaged tensile strength: 18.3 MPa.
Reported retention level supports use as a general-purpose antioxidant baseline in SBR composites.
Hydrazide derivative outperformed TMQ (86.66% retention), suggesting structurally optimized derivatives may be context-dependent alternatives.
Styrene-butadiene rubber Accelerated aging Tensile strength retention

Antidegradant Depletion Rate: TMQ vs. 6PPD

Quantitative gas chromatography analysis of residual antidegradant levels in vulcanized rubber after dynamic aging, static aging, fatigue aging, and heat aging revealed that 6PPD exhibits a relatively faster reduction (consumption) rate than TMDQ (2,2,4-trimethyl-1,2-dihydroquinoline, i.e., TMQ) under identical aging conditions [1]. The study further identified heat as the single most important factor governing antidegradant depletion for both compounds [1]. The slower consumption rate of TMQ implies longer persistence within the rubber matrix under thermal stress, consistent with its polymeric/oligomeric nature conferring lower volatility and migration tendency compared to the smaller-molecule 6PPD [1]. This slower depletion profile is structurally linked to the higher molecular weight of TMQ oligomers, which reduces physical loss from the rubber matrix during service [2].

Antidegradant Depletion Rate vs. 6PPD
Head-to-head
Relative consumption rate: TMQ slower than 6PPD under dynamic, static, fatigue, and heat aging (quantified by gas chromatography).
Slower depletion implies longer persistence within the rubber matrix under sustained thermal exposure, consistent with its oligomeric nature.
Heat identified as the dominant depletion driver for both compounds.
Antidegradant depletion Gas chromatography quantification Service life prediction

Incompatibility with Chloroprene Rubber (CR)

TMQ is consistently documented across independent technical datasheets and industry references as unsuitable for chloroprene rubber (polychloroprene, CR) formulations [1][2][3]. This compatibility limitation is explicitly stated in multiple vendor specifications: 'Suitable for rubbers like NR, IR, BR, SBR, NBR, and EPDM, but not recommended for polychloroprene types' [1]. Konson Chemical similarly specifies TMQ is 'suitable to nature rubber and variety of synthetic rubbers except chloroprene rubber' [2]. The exclusion is attributed to adverse interactions between the amine-functional antioxidant and the chlorine-containing polymer backbone or its cure system, though the full mechanistic basis is proprietary. In CR/BR blend systems, alternative antioxidants—specifically 6PPD or 2-mercaptobenzimidazole (MBI)—have been experimentally validated as providing superior protection compared to TMQ [4].

Chloroprene Rubber (CR) Incompatibility
Class-level
Documented exclusion across multiple vendor specifications: not recommended for polychloroprene (CR) types.
Procurement for CR applications will result in formulation failure; 6PPD and MBI are validated alternatives for CR/BR systems.
Compatibility must be verified against target polymer system before specification.
Polymer compatibility Chloroprene rubber Formulation exclusion

TMQ Application Scenarios


Tire Carcass and Belt Thermal Protection

In tire carcass and belt ply formulations where sustained heat aging resistance is paramount and surface blooming must be avoided to preserve steel cord adhesion, TMQ—particularly high-content grades with dimer+trimer+tetramer ≥70% per GB/T 8826-2019—provides proven protection. The evidence shows TMQ retains 71.97% of tensile strength after 7 days of thermo-oxidative aging in SBR [1], and its oligomeric nature confers slower migration and reduced blooming compared to smaller-molecule antioxidants [2]. S-TMQ variants further minimize interference with insoluble sulfur reducibility, directly improving rubber-to-steel-wire adhesion [3]. TMQ is commonly paired with 6PPD in tire formulations to combine thermal antioxidant protection with ozone and flex-cracking resistance [4].

EPDM Seals, Hoses, and Cable Insulation

In EPDM formulations for automotive weather seals, coolant hoses, and electrical cable insulation, TMQ addition increases the aging activation energy of the material, which directly translates—via Arrhenius-based lifetime estimation—to extended predicted service life [1]. The study demonstrated that TMQ provides different levels of protection across conventional sulfur, efficient sulfur, and peroxide cure systems, confirming its versatility across vulcanization chemistries [1]. For cable insulation specifically, quantitative Py-GCMS analysis of pTMQ (polymeric TMQ) in XLPE has established the correlation between antioxidant depletion and oxidation induction time (OIT), enabling predictive maintenance scheduling in nuclear power plant cable aging management programs [2].

Industrial Rubber Goods: NR, SBR, NBR

For industrial rubber products—conveyor belts, hoses, seals, gaskets, and molded mechanical goods based on NR, SBR, or NBR—TMQ offers a well-characterized, cost-effective antioxidant solution. The direct comparison with IPPD demonstrates that TMQ delivers equivalent tensile strength (28.108 vs. 27.986 MPa) and superior processing-phase viscosity retention (26.7 vs. 20.8 Mooney units) in NR [1]. Its polymeric/oligomeric structure permits loading up to 5 phr without surface blooming [2], enabling formulators to increase antioxidant dosage for demanding thermal environments where smaller-molecule alternatives would exude. However, TMQ must never be specified for chloroprene rubber (CR) formulations [3]; 6PPD or MBI are the validated alternatives for CR systems [4].

Green Tire Tread: Synergistic Antioxidant Systems

In silica-reinforced natural rubber tread compounds for low-rolling-resistance ('green') tires, TMQ and 6PPD have been shown to suppress rubber degradation during mixing, leading to higher compound viscosities and larger elastic responses compared to unprotected reference compounds [1]. These two antioxidants also enhance filler-rubber interaction through a boosting effect on the silane-rubber coupling reaction [1]. A practical silica-filled NR compound containing a TMQ/6PPD blend demonstrated improved vulcanizate mechanical properties, with the combination of PTBHPP/TMQ/6PPD showing a positive effect on long-term aging stability [1]. Formulators should note that TMQ alone may slightly reduce silanization efficiency, though this interference does not produce adverse effects on final properties [1].

Application
Selection Property
Validation Focus
Tire Carcass and Belt Thermal Protection
High-content grade (dimer+trimer+tetramer ≥70%); minimized impact on insoluble sulfur reducibility.
Long-term heat aging retention; rubber-to-steel-wire adhesion; co-formulation with 6PPD for balanced antiozonant activity.
EPDM Seals, Hoses, and Cable Insulation
Increased aging activation energy conferring extended predicted service life.
Arrhenius-based lifetime estimation; oxidation induction time (OIT) retention; compatibility across sulfur, efficient sulfur, and peroxide cure systems.
Industrial Rubber Goods (NR, SBR, NBR)
Processing-phase Mooney viscosity retention; high loading capacity without surface blooming.
Equivalent tensile strength to IPPD; thermal protection in demanding environments; polymer compatibility verification (exclude CR).
Green Tire Tread Synergistic Systems
Synergistic blend with 6PPD enhancing filler-rubber coupling and long-term aging stability.
Silane-rubber coupling reaction efficiency; silica-reinforced NR compound viscosity; elastic response under low-rolling-resistance requirements.

Technical Documentation Hub

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